A Technical Guide to the Physical and Chemical Properties of 2-(Pyrrolidin-1-yl)ethanol Hydrochloride
A Technical Guide to the Physical and Chemical Properties of 2-(Pyrrolidin-1-yl)ethanol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 2-(Pyrrolidin-1-yl)ethanol and its hydrochloride salt. As a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds, a thorough understanding of its characteristics is essential for researchers, chemists, and professionals in drug development. This document consolidates critical data on its chemical identity, physicochemical properties, handling, storage, and solution preparation protocols, offering a practical resource for laboratory applications.
Chemical Identity and Structure
2-(Pyrrolidin-1-yl)ethanol is a heterocyclic organic compound featuring a pyrrolidine ring N-substituted with a 2-hydroxyethyl group. The tertiary amine of the pyrrolidine ring can be readily protonated by acids, such as hydrochloric acid (HCl), to form the corresponding ammonium salt, 2-(Pyrrolidin-1-yl)ethanol hydrochloride. This conversion from the free base (a liquid) to the salt form (a solid) significantly alters its physical properties, enhancing its stability and aqueous solubility, which is often advantageous for handling, formulation, and biological applications.
It is critical to distinguish this compound from its isomer, 2-(Pyrrolidin-2-yl)ethanol, where the ethanol group is attached to a carbon atom (position 2) of the pyrrolidine ring instead of the nitrogen atom.[1]
| Identifier | 2-(Pyrrolidin-1-yl)ethanol Hydrochloride | 2-(Pyrrolidin-1-yl)ethanol (Free Base) |
| IUPAC Name | 1-(2-hydroxyethyl)pyrrolidin-1-ium chloride | 2-(Pyrrolidin-1-yl)ethanol |
| Synonyms | N-(2-Hydroxyethyl)pyrrolidine HCl, Epolamine HCl | N-(2-Hydroxyethyl)pyrrolidine, Epolamine, 1-Pyrrolidineethanol[2][3][4] |
| CAS Number | 30727-31-2[3] | 2955-88-6[2][3][5] |
| Molecular Formula | C₆H₁₄ClNO | C₆H₁₃NO[2][3][4] |
| Molecular Weight | 151.64 g/mol | 115.17 g/mol [2][4] |
| Canonical SMILES | C1CCN(C1)CCO.Cl | C1CCN(C1)CCO[2] |
Physicochemical Properties
The transformation from the free base to the hydrochloride salt imparts significant changes in physical state, solubility, and handling characteristics. The data presented below highlights these differences, providing researchers with the necessary information to select the appropriate form for their specific application.
| Property | Value (Hydrochloride Salt) | Value (Free Base) |
| Appearance | White to off-white crystalline solid (Expected) | Colorless to light yellow liquid[4][5][6] |
| Melting Point | Not available | 205 °C (decomposes)[7] |
| Boiling Point | Not applicable (decomposes) | 79-81 °C at 13 mmHg[4][7] |
| Density | Not available | 0.985 g/mL at 25 °C[4][7] |
| Solubility | Highly soluble in water (Expected) | Partly soluble in water; Soluble in alcohol, ether, benzene[4][7][8]. Very soluble in DMSO (≥200 mg/mL)[5]. |
| Flash Point | Not applicable | 56 °C (133 °F)[4][7][8] |
| pKa | ~9-10 (Estimated for conjugate acid) | 14.74 (Predicted)[7] |
Expert Analysis of Properties: The hydrochloride salt form is a solid, which simplifies weighing and handling compared to the liquid free base. Its expected high water solubility is a direct consequence of its ionic nature, making it ideal for the preparation of aqueous stock solutions for biological assays without the need for significant amounts of organic co-solvents. Conversely, the free base, being a liquid with limited water solubility but good solubility in organic solvents, is more suited for use in organic synthesis where anhydrous conditions may be required.[4][7][8] The free base is also classified as a flammable liquid, a critical safety consideration for its storage and handling.[3]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
3.1 Safe Handling Practices
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9]
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust (for the hydrochloride salt) or vapors (for the free base), a chemical fume hood is required.[9][10]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[11][12] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][10]
-
Ignition Sources (for Free Base): Keep the free base away from heat, sparks, and open flames as it is a flammable liquid.[6]
3.2 Storage Recommendations
-
Hydrochloride Salt: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Free Base: The liquid free base should be stored in a flammables-area in a tightly closed container, away from incompatible materials like strong oxidizing agents.[6][11] Some sources recommend storage under an inert atmosphere as the material may darken over time.[11]
-
Solutions: For long-term viability, stock solutions of the compound should be aliquoted and stored frozen. A common practice is storage at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[5]
Experimental Protocol: Preparation of Stock and Working Solutions
The ability to create stable, homogenous solutions is critical for reproducible experimental results in drug discovery and life sciences research.
Objective: To prepare a high-concentration primary stock solution in an organic solvent and a diluted working solution in a biocompatible vehicle for in vivo studies.
Causality and Rationale: Dimethyl sulfoxide (DMSO) is frequently used for the primary stock solution due to the high solubility of many organic compounds in it.[5] However, DMSO can be toxic to cells at higher concentrations. Therefore, for cellular (in vitro) or animal (in vivo) studies, the primary stock is diluted into a more complex, biocompatible vehicle. This vehicle often includes co-solvents like PEG300 to maintain solubility and surfactants like Tween-80 to improve stability and prevent precipitation in aqueous environments.
Workflow for Solution Preparation
Caption: Workflow for preparing stock and working solutions.
Step-by-Step Methodology: This protocol is adapted from standard laboratory procedures for compounds with similar solubility profiles.[5]
-
Primary Stock Solution (e.g., 50 mg/mL in DMSO): a. Accurately weigh the desired amount of 2-(Pyrrolidin-1-yl)ethanol hydrochloride. b. Add the appropriate volume of new, anhydrous DMSO. c. If dissolution is slow, use a vortex mixer or an ultrasonic bath to facilitate the process. Ensure the final solution is clear and particulate-free.[5]
-
Working Solution for In Vivo Dosing (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): a. For a final volume of 1 mL, begin with 400 µL of PEG300 in a sterile tube. b. Add 100 µL of the 50 mg/mL primary DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix again until the solution is homogeneous. d. Add 450 µL of saline as the final vehicle component and mix thoroughly to achieve the final concentration (e.g., 5 mg/mL).[5] e. It is best practice to prepare this working solution fresh on the day of use.
Conclusion
2-(Pyrrolidin-1-yl)ethanol hydrochloride is a versatile chemical intermediate whose utility in research and development is enhanced by its favorable physical properties. As a stable, water-soluble crystalline solid, it offers significant advantages in handling and formulation over its liquid free base counterpart. A comprehensive understanding of its physicochemical characteristics, safety protocols, and solution preparation techniques, as detailed in this guide, is crucial for its effective and safe application in the synthesis of novel pharmaceutical agents.
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PharmaCompass. 2-pyrolidin-1-yl-ethanol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]
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